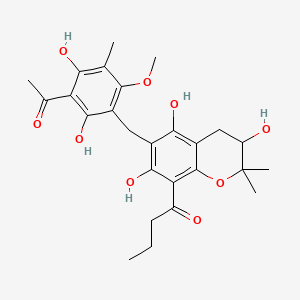
Butyrylmallotochromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrylmallotochromanol is a chromene derivative isolated from the pericarps of Mallotus japonicus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrylmallotochromanol typically involves the extraction of chromene derivatives from the pericarps of Mallotus japonicus. The process includes several steps of purification and isolation to obtain the desired compound .
Industrial Production Methods
These methods ensure the compound is obtained in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Butyrylmallotochromanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
Butyrylmallotochromanol has several scientific research applications:
Chemistry: Used as a model compound to study chromene derivatives and their reactivity.
Medicine: Explored for its therapeutic potential due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of butyrylmallotochromanol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Isobutyrylmallotochromanol: Another chromene derivative with similar cytotoxic properties.
Mallotojaponol: A related compound isolated from the same plant, also exhibiting cytotoxic effects.
Uniqueness
This compound stands out due to its specific structure and the unique pathways it targets. Its distinct chemical properties and reactivity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
129399-52-6 |
|---|---|
Molecular Formula |
C26H32O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3 |
InChI Key |
WZTNWSOEOKNXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)CC(C(O2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
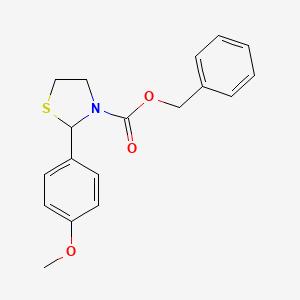
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
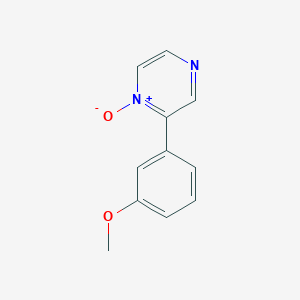
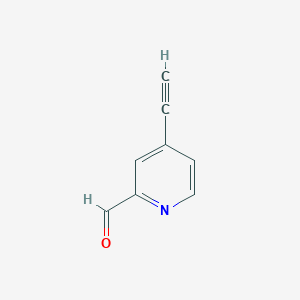
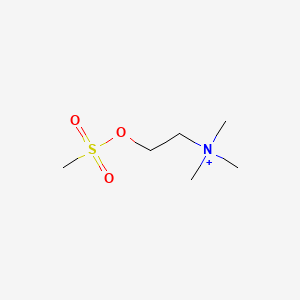
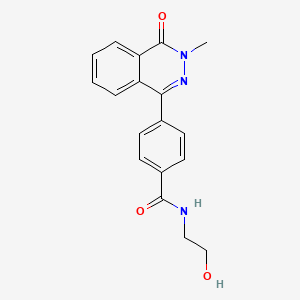
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
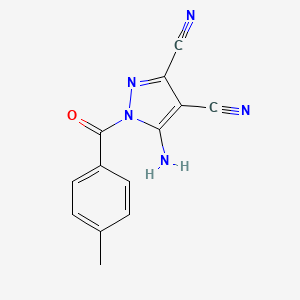
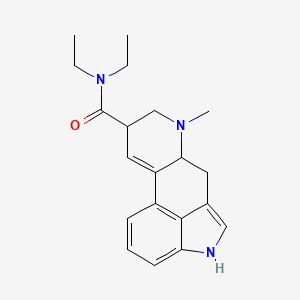
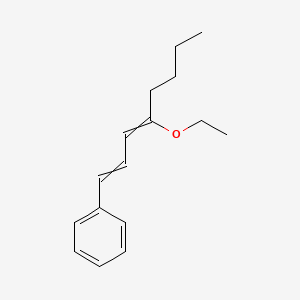
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
